molecular formula C19H22FN3O3 B5603757 N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide

N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide

Cat. No. B5603757
M. Wt: 359.4 g/mol
InChI Key: LPIFHMPPKRNEFF-QZTJIDSGSA-N
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Description

  • Nicotinamide Derivatives : Nicotinamide, a key component in this compound, is a significant molecule in biochemistry, often involved in redox reactions. The compound appears to be a derivative of nicotinamide, which has been studied extensively for various biochemical and pharmacological applications (Barrio et al., 1972).

Synthesis Analysis

  • Synthesis of Nicotinamide Derivatives : Research on the synthesis of nicotinamide derivatives, such as the one mentioned, involves complex chemical reactions. For instance, Lewis acid-promoted nucleophilic displacement reactions have been used to create nicotinamide derivatives (Abdel-Aziz, 2007).

Molecular Structure Analysis

  • Crystal Structure Studies : Studies on the crystal structure of nicotinamide and its derivatives provide insights into the molecular arrangement. For example, the crystal structure of nicotinamide complexes was investigated to understand their geometrical configuration (Hökelek et al., 2010).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : Nicotinamide's reactivity, particularly in forming complexes with other compounds, has been a subject of interest. For instance, the interaction of nicotinamide with parabens and its effect on solubility and permeation properties has been studied (Nicoli et al., 2008).

Physical Properties Analysis

  • Solubility and Stability : The solubility and stability of nicotinamide derivatives are crucial for their application. Studies have examined how nicotinamide interacts with other substances to influence these properties (Zhang et al., 2020).

Scientific Research Applications

Neuroprotection and Cellular Protection

A study on YM-244769, a compound structurally similar to the requested molecule, demonstrated its role as a potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibits NCX3, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential neuroprotective applications in conditions like ischemia or neurodegenerative diseases (Iwamoto & Kita, 2006).

Enzymatic Activity Studies

Research into nicotinamide and its derivatives, including methylnicotinamides, has provided insight into enzymatic activities such as nicotinamide N-methyltransferase (NNMT). This enzyme plays a role in the methylation process, a key biochemical pathway, suggesting implications for studying metabolic disorders and potential cancer therapy targets (Sano, Endo, & Takitani, 1992).

Fluorescent Sensing and Bioimaging

A novel nicotinohydrazide-based chemosensor for the selective detection of bioactive zinc ions was developed. Such compounds, through their fluorescent properties, facilitate the tracking of metal ions in biological systems, indicating applications in bioimaging and diagnostics (Patil et al., 2018).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on metals in acidic environments. Such compounds can provide protective coatings, preventing material degradation, which has implications for industrial applications, especially in preserving infrastructure and machinery (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-[(3R,4R)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-26-15-4-5-16(20)14(9-15)11-23-8-6-17(18(24)12-23)22-19(25)13-3-2-7-21-10-13/h2-5,7,9-10,17-18,24H,6,8,11-12H2,1H3,(H,22,25)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFHMPPKRNEFF-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)F)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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